molecular formula C19H20BrNO4S B7882232 Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate

Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate

Cat. No.: B7882232
M. Wt: 438.3 g/mol
InChI Key: NGRULGZZJVCEMK-UHFFFAOYSA-N
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Description

Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate is a complex organic compound that features a cyclopentane ring substituted with a carboxylate group and a sulfonamide group linked to a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of a suitable aromatic precursor.

    Sulfonamide Formation: The bromophenyl intermediate is then reacted with a sulfonyl chloride to form the sulfonamide linkage.

    Cyclopentane Ring Introduction: The sulfonamide intermediate is further reacted with a cyclopentane derivative under suitable conditions to introduce the cyclopentane ring.

    Carboxylation: Finally, the carboxylate group is introduced through a carboxylation reaction, typically using a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studies of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-bromophenyl)benzoate: This compound shares the bromophenyl group but lacks the sulfonamide and cyclopentane moieties.

    1-Bromo-4-(methylsulfonyl)benzene: Similar in having a bromophenyl group and a sulfonyl group, but differs in the overall structure.

Uniqueness

Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate is unique due to its combination of a cyclopentane ring, a carboxylate group, and a sulfonamide linkage to a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

methyl 1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4S/c1-25-18(22)19(12-2-3-13-19)21-26(23,24)17-10-6-15(7-11-17)14-4-8-16(20)9-5-14/h4-11,21H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRULGZZJVCEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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